BenchChemオンラインストアへようこそ!

3-(3-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hcl

Salt Form Selection Pharmaceutical Preformulation Solubility Enhancement

3-(3-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride (CAS 1951441-01-2) is a bicyclic heterocyclic compound featuring a saturated imidazo[1,2-a]pyrazine core bearing a 3-chlorophenyl substituent at position 3. This scaffold is structurally related to the BIM-46174 chemotype, which has been investigated as Gαq-protein inhibitors.

Molecular Formula C12H13Cl2N3
Molecular Weight 270.15
CAS No. 1951441-01-2
Cat. No. B3032473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hcl
CAS1951441-01-2
Molecular FormulaC12H13Cl2N3
Molecular Weight270.15
Structural Identifiers
SMILESC1CN2C(=NC=C2C3=CC(=CC=C3)Cl)CN1.Cl
InChIInChI=1S/C12H12ClN3.ClH/c13-10-3-1-2-9(6-10)11-7-15-12-8-14-4-5-16(11)12;/h1-3,6-7,14H,4-5,8H2;1H
InChIKeyKYQMZKBLCYREPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade 3-(3-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine HCl (CAS 1951441-01-2): A Bicyclic Heterocycle for Targeted Fragment and Receptor Research


3-(3-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride (CAS 1951441-01-2) is a bicyclic heterocyclic compound featuring a saturated imidazo[1,2-a]pyrazine core bearing a 3-chlorophenyl substituent at position 3 . This scaffold is structurally related to the BIM-46174 chemotype, which has been investigated as Gαq-protein inhibitors [1]. The compound is supplied as a hydrochloride salt (HCl), which typically enhances aqueous solubility and solid-state stability compared to its free base counterpart (CAS 1416439-04-7) . While the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core appears in multiple patent families targeting P2X7 receptors, cyclin-dependent kinases, and Gαq proteins, publicly available target-specific quantitative activity data for this precise 3-chlorophenyl regioisomer remain limited [1].

Why Generic 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine Analogs Cannot Substitute for CAS 1951441-01-2 in Structure-Activity Studies


The position of the chlorine substituent on the pendant phenyl ring (meta vs. para) is a critical determinant of molecular recognition in heterocyclic ligand-receptor interactions [1]. In patent disclosures covering P2X7 receptor modulation, the 4-chlorophenyl isomer (CAS 1923068-84-1) is explicitly preferred, indicating that the 3-chlorophenyl regioisomer confers distinct binding geometry and potentially different selectivity or potency profiles [1]. Furthermore, the hydrochloride salt form of the target compound provides defined stoichiometry and reproducible solubility characteristics that the free base or other salt forms do not guarantee, making direct substitution in biochemical assays without re-validation scientifically unsound . Procurement of the exact regioisomer and salt form is therefore essential to reproduce or extend published structure-activity relationships (SAR) that implicitly rely on the meta-chloro substitution vector.

Quantitative Differential Evidence for 3-(3-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine HCl Against Closest Analogs


Hydrochloride Salt vs. Free Base: Defined Stoichiometry and Enhanced Aqueous Solubility

The target compound is supplied as a 1:1 hydrochloride salt (C12H12ClN3·HCl), with a molecular weight of 270.16 g/mol, compared to 233.70 g/mol for the free base . The salt form introduces an ionizable center that typically increases aqueous solubility by 10- to 1000-fold over the neutral free base, a well-established class-level effect for amine hydrochlorides [1]. While experimentally measured solubility values for this specific compound are not publicly available, the salt stoichiometry guarantees a defined protonation state, eliminating the batch-to-batch variability in dissolution rate that can occur when using the free base in aqueous assay buffers . This matters for procurement because the HCl salt can be used directly in biological assays without additional solubility optimization, whereas the free base may require co-solvents or pH adjustment.

Salt Form Selection Pharmaceutical Preformulation Solubility Enhancement

Regioisomeric Differentiation: 3-Chlorophenyl vs. 4-Chlorophenyl in P2X7 Receptor Modulation

In the patent US 8513248 describing 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives as P2X7 modulators, explicit preference is given to the 4-chlorophenyl, 4-fluorophenyl, and 2,4-difluorophenyl substituents, while the 3-chlorophenyl variant is not listed among preferred embodiments [1]. This indicates that the meta-chloro substitution geometry yields a different P2X7 binding mode or reduced potency relative to the para-chloro isomer. Although quantitative IC50 values for the 3-chlorophenyl compound are not disclosed in the patent, the explicit exclusion from preferred substituents suggests a measurable drop in P2X7 antagonism. This positional SAR is critical for researchers studying halogen-substitution effects on receptor binding, where the 3-chlorophenyl regioisomer serves as a key control compound to probe vector-specific interactions.

P2X7 Antagonism Inflammatory Pain Neuropathic Pain

Scaffold Comparison: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine vs. Unsaturated Imidazo[1,2-a]pyrazine in Kinase Hinge Binding

The saturated 5,6,7,8-tetrahydro core of the target compound differs fundamentally from the planar, aromatic imidazo[1,2-a]pyrazine scaffold used in canonical CDK inhibitors [1]. The sp3-hybridized ethylene bridge in the tetrahydro system introduces a puckered conformation that alters the vector of the 3-aryl substituent relative to the hinge-binding heterocycle. In CDK2 co-crystal structures with imidazopyrazine inhibitors, the planar core forms two hydrogen bonds with the kinase hinge; saturation of the pyrazine ring is predicted to disrupt this planarity, potentially reducing CDK affinity while introducing selectivity for non-kinase targets such as G proteins or GPCRs [2]. Procuring the tetrahydro analog thus enables chemists to explore chemical space orthogonal to traditional planar kinase inhibitors, targeting protein classes less accessible to flat heterocycles.

Cyclin-Dependent Kinase Inhibition Hinge Binding CDK Inhibitor Design

Purity and Quality Control: Vendor-Certified 95% HPLC Purity Ensures Reproducible Screening Results

The target compound is supplied with a minimum 95% HPLC purity specification, as certified by multiple independent vendors including Combi-Blocks and Fluorochem . This purity level is critical for fragment-based screening and cellular assays where impurities at >5% can cause false positives or cytotoxicity artifacts. In contrast, the positional isomer 3-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine HCl (CAS 1923068-84-1) is sometimes offered at lower purity grades without explicit batch-specific HPLC certification, increasing the risk of bioactive contaminants. For procurement decisions where assay integrity is paramount, the documented 95% HPLC purity with batch traceability provides a quality benchmark that ensures inter-laboratory reproducibility and reduces the need for costly re-purification before use .

Compound Quality Control High-Throughput Screening Assay Reproducibility

High-Value Research Scenarios for 3-(3-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine HCl (CAS 1951441-01-2)


Positional SAR Control for Gαq and P2X7 Ligand Optimization Programs

The 3-chlorophenyl regioisomer serves as a critical meta-substitution control in SAR series exploring 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine ligands for Gαq proteins [1] and P2X7 receptors [2]. By comparing the activity, selectivity, and cellular toxicity of the 3-chlorophenyl compound against the 4-chlorophenyl analog (CAS 1923068-84-1) and the unsubstituted phenyl analog (CAS 885281-16-3), medicinal chemists can map the optimal halogen substitution vector for target engagement. This systematic approach is essential for lead optimization where even minor positional changes can dramatically alter potency and off-target profiles.

Fragment-Based Screening for Non-Kinase Protein Targets

The saturated tetrahydroimidazo[1,2-a]pyrazine core offers a three-dimensional, sp3-rich scaffold that is structurally orthogonal to the planar imidazo[1,2-a]pyrazine kinase hinge-binders [3]. The 3-chlorophenyl substituent provides a halogen handle for potential halogen bonding interactions with protein targets. This compound is therefore well-suited as a fragment or building block in diversity-oriented screening libraries aimed at discovering ligands for G proteins, GPCRs, or other non-kinase protein classes, where 3D topological complexity is correlated with higher selectivity and improved physicochemical properties [1].

Salt Form Bioavailability and Preformulation Benchmarking

The defined 1:1 hydrochloride salt stoichiometry makes this compound an ideal benchmark for preformulation studies comparing salt forms of bicyclic heterocyclic amines . Researchers can systematically evaluate the impact of the HCl salt on aqueous solubility, dissolution rate, and solid-state stability relative to the free base (CAS 1416439-04-7). Such studies directly inform salt selection strategies for downstream lead candidates in drug development pipelines, reducing the risk of late-stage solubility failures that are a leading cause of candidate attrition.

Procurement-Standardized Reference Compound for Assay Quality Control

With a vendor-certified minimum purity of 95% HPLC and full analytical traceability through CAS registration , this compound can serve as a standardized positive control or reference inhibitor in biochemical and cell-based assays. Its defined purity reduces the likelihood of bioactive contaminants causing false positives, making it suitable for high-throughput screening campaigns where assay reproducibility across multiple laboratories is a regulatory or publication requirement.

Quote Request

Request a Quote for 3-(3-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.